8-Ethoxyquinoline

Description

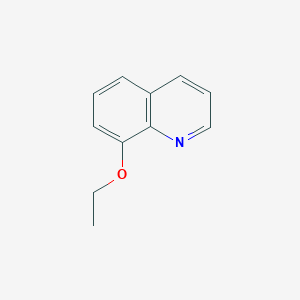

Structure

3D Structure

Properties

IUPAC Name |

8-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRGZOJMYMJWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165909 | |

| Record name | 8-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-94-8 | |

| Record name | 8-Ethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ETHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16687500TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 8 Ethoxyquinoline

Synthetic Routes to 8-Ethoxyquinoline

The creation of the this compound scaffold can be primarily achieved through the direct alkylation of its precursor, 8-hydroxyquinoline (B1678124), or via more complex multi-step syntheses that build the quinoline (B57606) core itself.

O-Alkylation Strategies of 8-Hydroxyquinoline

The most direct and common method for synthesizing this compound is through the O-alkylation of 8-hydroxyquinoline. This Williamson ether synthesis involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Commonly used ethylating agents include ethyl iodide and diethyl sulfate (B86663). wikipedia.orgfishersci.finih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, in a suitable organic solvent like acetone (B3395972) or ethanol (B145695). nnpub.org The base deprotonates the phenolic hydroxyl group of 8-hydroxyquinoline, and the resulting 8-quinolinolate anion attacks the electrophilic ethyl group of the ethylating agent.

Reaction Scheme: 8-Hydroxyquinoline + C₂H₅I (or (C₂H₅)₂SO₄) + Base → this compound + Salt + By-product

| Reactant | Reagent | Base | Solvent | Product |

| 8-Hydroxyquinoline | Ethyl iodide | K₂CO₃ | Acetone | This compound |

| 8-Hydroxyquinoline | Diethyl sulfate | Na₂CO₃ | Ethanol | This compound |

This method is efficient for producing this compound and its analogs, with variations in the alkylating agent allowing for the synthesis of a wide range of 8-alkoxyquinolines. mdpi.com

Alternative Synthetic Protocols for Ethoxyquinoline Scaffolds

Beyond direct O-alkylation, the ethoxyquinoline scaffold can be constructed through more fundamental synthetic strategies that build the quinoline ring system itself. These methods are particularly useful when substituted precursors are more readily available or when specific substitution patterns are desired that are not easily accessible through derivatization of this compound.

The Skraup synthesis and the Friedlander synthesis are two classical and versatile methods for constructing the quinoline ring. scispace.comrroij.com The Skraup synthesis involves the reaction of an aniline (B41778) (such as o-aminophenetole) with glycerol, sulfuric acid, and an oxidizing agent. The Friedlander synthesis, on the other hand, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group.

A more contemporary example involves the aromatic nucleophilic substitution of a dihaloquinoline. For instance, 7-chloro-2-ethoxyquinoline-3-carbaldehyde has been synthesized by refluxing 2,7-dichloroquinoline-3-carbaldehyde (B1600441) with ethanol as the nucleophile and potassium carbonate as the base in DMF. researchgate.net This demonstrates the possibility of introducing the ethoxy group onto a pre-functionalized quinoline ring.

Derivatization of this compound

The this compound core is a versatile platform for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecules.

Synthesis of Substituted this compound Analogues

Substituents can be introduced onto the aromatic rings of this compound through various electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the quinoline ring.

For example, sulfonation of this compound can lead to the formation of This compound-5-sulfonic acid . fishersci.ca This derivative can be further functionalized, as demonstrated by the synthesis of sulfonamides like N-(2-bromo-4-fluoro-phenyl)-8-ethoxy-quinoline-5-sulfonamide .

Nitration of the analogous 8-methoxyquinoline (B1362559) has been shown to produce 5-nitro-8-methoxyquinoline , which can subsequently be reduced to 5-amino-8-methoxyquinoline . nnpub.org These reactions provide a pathway to introduce amino and nitro functionalities onto the this compound scaffold, which can then serve as handles for further derivatization. Bromination of 8-methoxyquinoline has also been reported to yield 5-bromo-8-methoxyquinoline, indicating that halogenation is a viable route for functionalization. researchgate.net

Mannich-Type Reactions and Hybrid Molecule Formation

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, and it has been extensively applied to the 8-hydroxyquinoline scaffold. mdpi.com This reaction typically involves the condensation of an amine, formaldehyde, and a compound with an active hydrogen. While the direct Mannich reaction on this compound is not as common due to the absence of the acidic phenolic proton, the principle of forming hybrid molecules through linkers is highly relevant.

The 8-hydroxyquinoline core has been used to create hybrid molecules with other bioactive moieties. For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized via a Mannich reaction, where the secondary amine of ciprofloxacin was linked to the 7-position of the quinoline ring through a methylene bridge. nih.govmdpi.comresearchgate.net This strategy of connecting different pharmacophores can be conceptually applied to derivatives of this compound to generate novel molecular entities.

Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are modern and highly effective methods for forming carbon-carbon bonds. These reactions can be employed to introduce aryl substituents onto the this compound ring system.

Typically, a halogenated this compound would be required as a substrate. For example, building on the known chemistry of 8-hydroxyquinoline, one could first halogenate this compound at the 5- and/or 7-positions. The resulting halo-8-ethoxyquinoline could then be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted this compound. This approach has been successfully used to synthesize 5-aryl-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline, often requiring protection of the hydroxyl group before the coupling reaction. scispace.comrroij.com

Reaction Mechanisms and Selectivity in this compound Synthesis

The synthesis of this compound, a derivative of 8-hydroxyquinoline, involves key chemical transformations where understanding the reaction mechanisms and factors controlling selectivity is paramount for efficient and targeted production.

Role of Basic Medium in O-Alkylation

The conversion of 8-hydroxyquinoline to this compound is typically achieved through an O-alkylation reaction, a type of nucleophilic substitution. researchgate.net The presence of a basic medium is crucial for this transformation to proceed effectively. mdpi.com

The mechanism commences with the deprotonation of the hydroxyl group (-OH) at the 8-position of the quinoline ring by a base. researchgate.net Commonly used bases include potassium carbonate (K₂CO₃) or sodium methoxide. nnpub.orgprepchem.com This deprotonation generates a highly nucleophilic quinolin-8-olate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of an ethylating agent, such as ethyl iodide or dimethyl sulfate. researchgate.netprepchem.com The reaction proceeds via an S"N"2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (e.g., iodide or sulfate), leading to the formation of the ether linkage and displacement of the leaving group. researchgate.net

The basic medium serves two primary functions:

Generation of the Nucleophile: By deprotonating the weakly acidic hydroxyl group of 8-hydroxyquinoline, the base creates a much stronger nucleophile (the olate anion), which is necessary for the reaction to occur at a practical rate. researchgate.net

Neutralization of Acidic Byproducts: In some cases, the reaction may generate acidic byproducts. The base neutralizes these, preventing potential side reactions or inhibition of the primary reaction pathway.

The choice of base can influence the reaction outcome. While inorganic bases like potassium carbonate are effective, the use of stronger bases or different solvent systems can be tailored to optimize the yield and purity of this compound. nnpub.orgjmaterenvironsci.com For instance, the use of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) has been employed for the alkylation of substituted 8-hydroxyquinolines. nih.gov

Control of Regioselectivity in Substitution Reactions

Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of this compound and its parent compound, 8-hydroxyquinoline, regioselectivity is a critical consideration during substitution reactions on the aromatic rings.

In the case of 8-methoxyquinoline, a close analog of this compound, bromination with N-bromosuccinimide (NBS) has been shown to yield selectively the C5-substituted product. wuxiapptec.com This selectivity can be attributed to the electronic effects of the methoxy (B1213986) group, which is an electron-donating group. It activates the benzene (B151609) ring portion of the quinoline system towards electrophilic attack. Computational studies using quantum mechanics (QM) have supported the observation that the C5 position is electronically favored for electrophilic attack in 8-methoxyquinoline. wuxiapptec.com

However, the situation is more complex for 8-hydroxyquinoline. Bromination of 8-hydroxyquinoline can result in a mixture of C5 and C7 substituted products, with the C7-bromo derivative often being the major product. wuxiapptec.comresearchgate.net This difference in regioselectivity between 8-methoxyquinoline and 8-hydroxyquinoline, despite their structural similarity, is thought to be influenced by factors such as hydrogen bonding interactions between the hydroxyl group and the brominating agent. wuxiapptec.com The formation of Wheland intermediates at the C5 and C7 positions and the relative rates of their deprotonation are key factors governing the final product distribution. wuxiapptec.com

The choice of reaction conditions, including the electrophile, solvent, and temperature, can also significantly influence the regioselectivity of substitution reactions on the quinoline core. For example, nitration of 8-methoxyquinoline has been reported to produce 5-nitro-8-methoxyquinoline. nnpub.orgresearchgate.net The control of these parameters is essential for directing the substitution to the desired position and avoiding the formation of isomeric byproducts.

Advanced Spectroscopic and Computational Characterization of 8 Ethoxyquinoline and Its Derivatives

Advanced Spectroscopic Analyses

The detailed characterization of 8-Ethoxyquinoline and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide in-depth information about the molecule's structure, bonding, electronic properties, and dynamic behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons on the quinoline (B57606) ring system and the aliphatic protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the oxygen of the ethoxy group. Studies on quinoline derivatives show that intermolecular interactions can lead to concentration-dependent chemical shift changes, proposed to arise from aromatic stacking interactions. uncw.edu

Detailed ¹H and ¹³C NMR spectral data for this compound are presented below. Please note that exact chemical shifts can vary slightly based on the solvent and concentration used. sigmaaldrich.com

Interactive Table: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Typical) | Assignment |

| ¹H | 8.50 - 9.00 | Aromatic CH adjacent to N |

| ¹H | 7.00 - 8.20 | Other Aromatic CH |

| ¹H | 4.10 - 4.30 (quartet) | -O-CH₂ -CH₃ |

| ¹H | 1.40 - 1.60 (triplet) | -O-CH₂-CH₃ |

| ¹³C | 140 - 155 | Aromatic C-O & C=N |

| ¹³C | 110 - 140 | Other Aromatic C |

| ¹³C | 60 - 70 | -O-CH₂ -CH₃ |

| ¹³C | 10 - 20 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The spectrum provides a characteristic fingerprint, allowing for the identification of specific bonds. For the related compound 8-hydroxyquinoline (B1678124) (8-HQ), a key feature is the O-H stretching vibration, which is absent in this compound. researchgate.netajchem-a.com Instead, the spectrum of this compound is dominated by C-H, C=C, C=N, and C-O stretching and bending vibrations.

Key vibrational frequencies for this compound are summarized in the table below.

Interactive Table: Characteristic IR Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H bonds of the ethoxy group |

| 1620 - 1570 | C=N Stretch | Quinoline ring imine bond |

| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1270 - 1200 | C-O Stretch | Aryl-alkyl ether asymmetric stretch |

| 1050 - 1000 | C-O Stretch | Aryl-alkyl ether symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. For this compound (C₁₁H₁₁NO), the expected molecular weight is approximately 173.21 g/mol . nih.gov

The fragmentation of ethoxy-substituted aromatic compounds often involves the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a significant fragment ion corresponding to the respective hydroxy-derivative cation. Therefore, a major fragment peak at m/z 145, corresponding to the 8-hydroxyquinoline radical cation, is expected. Further fragmentation would follow the patterns characteristic of the 8-hydroxyquinoline core. mcmaster.ca

UV-Visible and Fluorescence Spectroscopy, including Solvent Effects

The electronic absorption and emission properties of this compound are characterized using UV-Visible and fluorescence spectroscopy. These properties are often sensitive to the surrounding solvent environment. vlabs.ac.in

The UV-visible absorption spectrum of this compound arises from π→π* electronic transitions within the conjugated quinoline ring system. The position of the maximum absorption wavelength (λ_max) can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. gdckulgam.edu.in For π→π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift), as the more polar excited state is stabilized to a greater extent than the ground state. vlabs.ac.inbspublications.net

In contrast to 8-hydroxyquinoline, which exhibits very weak fluorescence in many solvents, ether derivatives like this compound show significantly enhanced fluorescence. mdpi.comresearchgate.net This is because the primary non-radiative decay pathway in 8-hydroxyquinoline, excited-state intramolecular proton transfer (ESIPT), is blocked by the replacement of the acidic hydroxyl proton with an ethyl group. mdpi.comnih.gov A red shift in the fluorescence emission is often observed in more polar solvents like methanol (B129727) compared to less polar solvents like chloroform (B151607). mdpi.com

Excited-state proton transfer (ESPT) is a critical photochemical process that governs the fluorescence properties of many aromatic molecules containing acidic or basic sites, such as 8-hydroxyquinoline (8-HQ). researchgate.net Upon photoexcitation, the electronic distribution of 8-HQ changes, significantly increasing the acidity of the hydroxyl group and the basicity of the quinoline nitrogen atom. nih.gov This change facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen, forming a transient keto-tautomer. nih.gov This process is an efficient non-radiative decay channel, which quenches the fluorescence of the original enol form. mdpi.comnih.gov

In this compound, the hydroxyl proton is replaced by a chemically stable ethyl group. This structural modification completely inhibits the intramolecular proton transfer pathway. mdpi.comresearchgate.net As a result, the primary quenching mechanism present in 8-HQ is eliminated, leading to a significant increase in the fluorescence efficiency of this compound. The study of ESPT in the parent compound, 8-HQ, is therefore crucial for understanding the enhanced luminescence of its ether derivatives.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. d-nb.info While 8-hydroxyquinoline is known for its weak fluorescence due to efficient ESPT, its ether derivatives, including this compound, exhibit much higher fluorescence quantum yields. mdpi.comresearchgate.net

The substitution of the hydroxyl hydrogen with an alkyl group, such as ethyl, blocks the ESPT deactivation channel, causing radiative decay (fluorescence) to become a more competitive pathway for the excited state to return to the ground state. mdpi.com Studies on various ether and ester derivatives of 8-hydroxyquinoline have shown that ether derivatives consistently reveal higher fluorescence intensities. mdpi.comresearchgate.net For example, while the quantum yield of some dihydroquinoline derivatives can be as high as 0.4 in water, the specific value for this compound depends on factors like solvent and temperature. researchgate.net The determination of Φf is essential for comparing the luminescent properties of different fluorophores and for their application in areas like fluorescent probes and organic light-emitting diodes (OLEDs). nih.govfrontiersin.org

Excited-State Proton Transfer Dynamics

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of heterocyclic compounds like this compound. Theoretical studies offer deep insights into structural characteristics, electronic behavior, and reaction mechanisms that can be difficult to probe experimentally. By employing a range of computational methods, researchers can model molecular geometries, predict spectroscopic properties, and analyze complex reaction pathways with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for investigating the electronic structure of molecules. For this compound, DFT calculations have been instrumental in determining its most stable geometric conformations and understanding its electronic properties.

A detailed computational study on the thermal decomposition of several ethoxyquinolines, including this compound (8-EQ), employed various DFT functionals (BMK, MPW1B95, M06-2X) and the ab initio CBS-QB3 method. scienceopen.comnih.govafricaresearchconnects.comresearchgate.net The calculations focused on optimizing the molecular structures of different conformers. researchgate.net The primary conformers arise from the rotation of the ethoxy group. The study identified two stable conformers, A and B, where the ethoxy group adopts a trans and gauche form, respectively. researchgate.netresearchgate.net The relative stabilities of these conformers were calculated, showing slight energy differences between them, which is crucial for understanding the population of each state at a given temperature. researchgate.net

Table 1: Relative Stabilities (kcal/mol) of this compound Conformers Energies are calculated relative to the more stable conformer A.

| Computational Method | Relative Stability of Conformer B (kcal/mol) |

| BMK | Data not specified in abstract |

| MPW1B95 | Data not specified in abstract |

| M06-2X | Data not specified in abstract |

| CBS-QB3 | Data not specified in abstract |

| Source: Based on methodology described in Abdel-Rahman et al., 2023. researchgate.net |

In addition to structural optimization, DFT calculations are used to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to assessing a molecule's reactivity. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic excitation energies and simulate UV-Vis absorption spectra. respectprogram.orgcase.edu While a specific, detailed TD-DFT analysis exclusively for this compound is not extensively documented in the searched literature, studies on closely related 8-hydroxyquinoline (8-HQ) derivatives provide a robust framework for how such an analysis would be performed.

In a study on the O-substituent effect on the fluorescence of 8-HQ, this compound was synthesized and characterized. mdpi.comnih.gov The study performed TD-DFT calculations on other derivatives, like quinolin-8-yl benzoate (B1203000) (8-OateQ), to understand how substitutions on the oxygen atom affect the electronic absorption properties. mdpi.comnih.govnih.gov The research found that the CAM-B3LYP functional, in conjunction with the 6-311++G** basis set, provided excellent agreement between calculated and experimental absorption wavelengths for these related compounds. mdpi.comnih.gov This methodology could be directly applied to this compound to compute its electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the oscillator strengths of its electronic transitions. Such calculations would elucidate the nature of the transitions, for instance, whether they are localized on the quinoline ring or involve the ethoxy substituent.

The thermal behavior of this compound has been a subject of detailed computational investigation, focusing on its unimolecular decomposition in the gas phase. scienceopen.comnih.govafricaresearchconnects.com These studies are crucial for understanding the stability and degradation pathways of the molecule at elevated temperatures, which is relevant in various chemical processes, including pyrolysis. nih.gov

The gas-phase pyrolysis of this compound proceeds via an intramolecular elimination (Ei) mechanism, a type of pericyclic reaction that occurs through a cyclic transition state. dalalinstitute.comslideshare.netwikipedia.org Computational studies have revealed that the thermal decomposition of this compound involves the elimination of an ethylene molecule, leading to the formation of one of two possible tautomers: 8-hydroxyquinoline (the enol form) or 8(1H)-quinolone (the keto form). scienceopen.comnih.govafricaresearchconnects.com

The key findings from the reaction pathway analysis are:

Two Competing Pathways: The elimination can proceed through two different transition states. A four-membered transition state leads to the formation of the enol tautomer (8-hydroxyquinoline), while a six-membered transition state results in the keto tautomer (8-quinolone). scienceopen.comnih.gov

Energetic Preference: The six-membered transition state structure leading to the keto product is significantly lower in energy than the four-membered transition state required for the enol product. scienceopen.comnih.govresearchgate.net

Kinetic and Thermodynamic Favorability: Consequently, the pyrolytic elimination of ethylene to produce the keto form (8-quinolone) is favored both kinetically and thermodynamically over the entire temperature range of 400–1200 K. nih.govresearchgate.net

To quantify the reaction rates of the pyrolytic elimination, researchers have employed conventional Transition State Theory (TST). libretexts.orgpressbooks.pub TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. tandfonline.commdpi.com While specific docking or MD simulation studies featuring this compound were not prominently found, the broader class of quinoline derivatives is frequently investigated using these methods for drug discovery purposes. nih.govacs.orgnih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net For quinoline derivatives, docking studies have been used to identify potential inhibitors for various enzymes, including HIV reverse transcriptase and proteases for SARS-CoV-2. tandfonline.comnih.govnih.govtubitak.gov.tr The process involves calculating a "docking score," which estimates the binding affinity, with more negative scores typically indicating stronger binding. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline scaffold and amino acid residues in the target's binding site. nih.govnih.gov

These computational methods are essential for the rational design of new therapeutic agents based on the quinoline framework.

Coordination Chemistry of 8 Ethoxyquinoline and Its Metal Complexes

Formation of Metal Chelates with 8-Ethoxyquinoline Ligands

Chelating Abilities and Ligand-Metal Ion Interactions

While this compound possesses two potential donor sites—the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the ethoxy group—its chelating ability is expected to be substantially weaker than that of 8-hydroxyquinoline (B1678124). The primary difference lies in the nature of the oxygen donor. In 8-hydroxyquinoline, the acidic proton of the hydroxyl group can be lost (deprotonation), creating a negatively charged oxygen atom (anionic ligand) that forms strong coordinate bonds with metal cations. This deprotonation is central to the potent chelating ability of 8-HQ, allowing it to form stable, neutral chelate rings with a wide variety of metals. scispace.comnih.govresearchgate.netmdpi.com

Conversely, the oxygen atom in the ethoxy group of this compound is part of an ether linkage. It is a neutral, weaker Lewis base and cannot be deprotonated. Therefore, any coordination to a metal center would involve a weaker dative bond from the neutral oxygen and nitrogen atoms. This fundamental difference means this compound is a significantly less effective chelating agent compared to 8-hydroxyquinoline. Research on this compound N-oxide further highlights the importance of the hydroxyl group, noting the absence of the intramolecular hydrogen bonding that characterizes the chelating behavior of 8-hydroxyquinoline N-oxide. ias.ac.in

Stoichiometry and Geometry of Metal Complexes

There is no specific information available in the searched literature regarding the stoichiometry or geometry of metal complexes formed exclusively with this compound. For comparison, 8-hydroxyquinoline is well-documented to form complexes with various stoichiometries, such as 1:2 (metal:ligand) or 1:3, leading to common geometries like square planar and octahedral, respectively. scirp.orgscirp.org Without experimental data for this compound, any proposed stoichiometry or geometry would be purely speculative.

Synthesis and Structural Elucidation of this compound Metal Complexes

No dedicated studies on the synthesis and structural analysis of metal complexes with this compound as the sole ligand were found. While some research mentions the use of 8-alkoxyquinolines in the synthesis of rhodium complexes, these studies focus on C-H bond activation rather than the isolation and characterization of the coordination complexes themselves. nih.govrsc.org

Single Crystal X-Ray Diffraction Analysis

A thorough search did not yield any published single-crystal X-ray diffraction data for any metal complex of this compound. This type of analysis is critical for definitively determining the geometry of a complex and the nature of the ligand-metal bonding, and its absence represents a major gap in the understanding of this compound's coordination chemistry.

Spectroscopic Characterization of Metal Complexes (FTIR, UV-Vis, Fluorescence)

No specific Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), or fluorescence spectroscopy data for metal complexes of this compound could be located. Such data would be essential to understand how the electronic structure and vibrational modes of the molecule are affected by coordination to a metal ion. For the extensively studied 8-hydroxyquinoline complexes, spectroscopic methods are routinely used to confirm coordination and study their photophysical properties, which are often enhanced upon chelation. scirp.orgscite.ai

Applications in Coordination Chemistry

While there is speculation that this compound complexes could have utility in catalysis or as sensors, no concrete applications based on its coordination chemistry have been documented in the reviewed literature. The applications of its parent compound, 8-hydroxyquinoline, are numerous and well-established, ranging from analytical chemistry to the development of organic light-emitting diodes (OLEDs) and therapeutic agents, all stemming from its robust chelating properties. scispace.commdpi.comgoogle.com

Development of Supramolecular Coordination Compounds

The development of supramolecular coordination compounds relies on the ability of ligands to self-assemble with metal ions into large, ordered architectures. 8-hydroxyquinoline (8-HQ) and its derivatives, including this compound, are exceptional ligands for this purpose. Their utility stems from the nitrogen atom of the pyridine (B92270) ring and the adjacent oxygen atom (from the hydroxyl or, by extension, the ethoxy group), which together form a bidentate chelation site ideal for coordinating with a wide variety of metal ions.

Recent research has demonstrated the synthesis of complex supramolecular structures using 8-hydroxyquinolinate ligands. For instance, two novel Chromium(III) complexes using 2-substituted 8-hydroxyquinoline ligands were prepared via a solvothermal method. X-ray diffraction analysis of these compounds revealed that they form intricate three-dimensional supramolecular architectures. These extended structures are not held together by covalent bonds alone but are constructed and stabilized by a network of noncovalent interactions, including π–π stacking, C-H···π, and various hydrogen bonds. This demonstrates the capacity of the 8-hydroxyquinolate framework to direct the assembly of complex, multi-dimensional structures.

The versatility of the 8-HQ scaffold allows for the coordination of a broad spectrum of metal ions, including those from the main group, transition metals, and rare earth elements. This has led to a wide array of supramolecular coordination compounds where the choice of the central metal ion can influence the final architecture and properties of the assembly. The study of these compounds is crucial for understanding how to control self-assembly processes to create materials with specific structural and functional properties.

Luminescent Properties of Metal Chelates for Sensing Applications

Metal chelates of this compound and its parent compound, 8-hydroxyquinoline, are of significant interest due to their luminescent properties, which can be harnessed for chemical sensing. The underlying principle is that the 8-HQ ligand itself is typically weakly fluorescent. However, upon chelation with a metal ion, the rigidity of the molecular structure increases, which often leads to a significant enhancement of fluorescence emission. This "chelation-enhanced fluorescence" (CHEF) effect is the basis for developing selective and sensitive fluorescent chemosensors.

Derivatives of 8-HQ have been successfully developed into fluorescent sensors for a diverse range of biologically and environmentally important metal ions. These sensors can detect ions such as aluminum(III), zinc(II), cadmium(II), and chromium(III). For example, the fluorescence response of certain 2-substituted 8-hydroxyquinoline ligands shows marked changes upon complexation with the Cr(III) ion, indicating their potential as chelating agents for detecting this heavy metal. Similarly, a sulfonated derivative of this compound, Sodium this compound-5-sulfonate hydrate, is utilized as a fluorescent probe for the detection and quantification of various metal ions. americanelements.com

The fluorescence of these metal complexes can be highly dependent on the specific metal ion chelated. A systematic study of the chelates of 8-hydroxyquinoline-5-sulfonic acid with seventy-eight different metal species found that forty-two of them produced a fluorescent response. The chelates of Cadmium (Cd) and Zinc (Zn) were noted to be particularly strong emitters. This selectivity allows for the design of sensors that can specifically target certain ions.

Table 1: Fluorescence of Metal-HQS Chelates

Based on studies of 8-hydroxyquinoline-5-sulfonic acid (HQS), a derivative of 8-HQ.

| Metal Ion | Fluorescence Property | Note |

|---|---|---|

| Cadmium (Cd) | Strongly Fluorescent | Forms the most fluorescent complex in aqueous solution. |

| Zinc (Zn) | Strongly Fluorescent | - |

| Magnesium (Mg) | Fluorescent | Optimal fluorescence at pH ~8. |

| Aluminum (Al) | Fluorescent | - |

| Gallium (Ga) | Fluorescent | - |

| Mercury (Hg) | Non-fluorescent | - |

Furthermore, lanthanide complexes with 8-hydroxyquinolinate-based ligands have been shown to exhibit near-infrared (NIR) luminescence. acs.orgnih.govresearchgate.net The ligand acts as an "antenna," absorbing light and transferring the energy to the central lanthanide ion (such as Nd³⁺ or Yb³⁺), which then emits light in the NIR region. acs.orgnih.govresearchgate.netmdpi.com This sensitization process is crucial for applications in bioanalysis and imaging. acs.orgnih.govresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). ossila.commdpi.com An organic light-emitting diode is a device composed of several organic layers sandwiched between two electrodes. nih.gov When a voltage is applied, electrons and holes are injected into these organic layers, where they recombine to form excitons, which then release their energy as light. nih.gov

The most prominent example is Tris(8-hydroxyquinolinato)aluminum (Alq3). ossila.comamericanelements.comfishersci.dkscientificlabs.comamericanelements.comsigmaaldrich.comnih.goveasychem.org Since its first use in an efficient OLED in 1987, Alq3 has become one of the most widely used and studied materials in the field. ossila.com It possesses a combination of properties that make it highly effective: high thermal stability, strong fluorescence quantum yield, and excellent electron-transport capabilities. ossila.com Due to these characteristics, Alq3 is frequently employed as both the green-light emitting material in the emissive layer (EML) and as the electron-transport material (ETM) in the electron-transport layer of an OLED device. ossila.commdpi.comamericanelements.com

The success of Alq3 has spurred research into other metal-quinolate complexes for optoelectronic applications. For instance, Zinc(II) bis(8-hydroxyquinoline) (Znq2) has also been investigated and used as an electron-transporting and emissive material. sigmaaldrich.comfishersci.com These materials are crucial for creating efficient and stable OLEDs for displays and solid-state lighting. ossila.comnih.gov The development of heterobimetallic complexes, such as those combining aluminum and lanthanide ions with 8-hydroxyquinolinate ligands, is also an active area of research for creating novel luminescent materials for optoelectronics. mdpi.com

Table 2: Role of 8-Hydroxyquinolate Complexes in OLEDs

| Compound | Role in OLED | Key Properties |

|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Emissive Layer (EML), Electron-Transport Layer (ETL) | High thermal stability, high fluorescence quantum yield, good electron transport. ossila.com |

| Zinc(II) bis(8-hydroxyquinoline) (Znq2) | Emissive Layer (EML), Electron-Transport Layer (ETL) | Used for yellow light emission and electron transport. sigmaaldrich.com |

Pharmacological and Biological Research Aspects of 8 Ethoxyquinoline Derivatives

Medicinal Chemistry Perspective of Quinoline (B57606) Derivatives

Quinoline as a Versatile Pharmacophore in Drug Discovery

Quinoline, a fused heterocyclic compound consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This distinction stems from its recurring presence in a wide array of biologically active compounds and approved drugs. nih.govorientjchem.org Its versatile structure allows for the synthesis of a vast number of derivatives with a broad spectrum of pharmacological activities. rsc.orgnih.govresearchgate.net

The quinoline nucleus serves as a fundamental building block for designing new therapeutic agents due to its ability to interact with various biological targets. researchgate.netekb.eg This has led to the development of quinoline-based drugs with applications as antibacterial, antiviral, antifungal, antimalarial, anticancer, and anti-inflammatory agents. researchgate.netorientjchem.orgresearchgate.net The adaptability of the quinoline scaffold allows for modifications at different positions, which can significantly influence the resulting compound's biological activity. researchgate.netfrontiersin.org Researchers continue to explore the potential of quinoline and its derivatives in the quest for novel and more effective treatments for a range of diseases. nih.govekb.eg

Some notable examples of drugs that feature the quinoline core include the antimalarials quinine (B1679958) and chloroquine, the antibacterial ciprofloxacin (B1669076), and the anticancer agent camptothecin. rsc.org The continued interest in this scaffold is driven by the potential to create hybrid molecules, combining the quinoline core with other pharmacophores to develop drugs with dual modes of action or to overcome challenges like drug resistance. frontiersin.org

Structure-Activity Relationship (SAR) Studies in 8-Ethoxyquinoline Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. orientjchem.orggeorgiasouthern.edu For quinoline derivatives, SAR studies help in identifying the key structural features responsible for their diverse pharmacological effects. orientjchem.org These studies involve systematically modifying the quinoline scaffold and observing the resulting changes in biological efficacy.

For instance, the position and nature of substituents on the quinoline ring are critical determinants of activity. frontiersin.org In the context of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) derivatives, the presence of certain functional groups can dramatically alter their biological profile. For example, the introduction of a halogen atom can enhance antimalarial activity. orientjchem.org SAR studies have revealed that for 8-hydroxyquinoline derivatives, modifications at various positions can influence their antibacterial and antifungal properties. mdpi.com

In the specific case of this compound analogues, while direct and extensive SAR studies are not as widely published as for other quinoline derivatives, the principles of SAR are still applicable. The ethoxy group at the 8-position itself is a key structural feature that influences the compound's lipophilicity and, consequently, its ability to cross biological membranes. Further modifications to other parts of the quinoline ring in an this compound analogue would be expected to follow general SAR principles observed for other quinoline derivatives. For example, the addition of specific substituents could modulate its interaction with biological targets, thereby affecting its antimicrobial or antiviral potential. The goal of such studies is to synthesize novel analogues with improved potency and selectivity. georgiasouthern.edu

Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. ijpsjournal.commdpi.com The antibacterial activity of these compounds is often influenced by the specific substitutions on the quinoline ring system. mdpi.com

Research has shown that certain 8-hydroxyquinoline derivatives exhibit notable antibacterial activity. nih.gov For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin displayed promising effects against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4–16 µg/mL. nih.gov Another study found that some 8-hydroxyquinoline derivatives were more potent than standard drugs against certain strains, including S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov

The silver complex of 8-hydroxyquinoline has also been investigated, showing higher activity against Gram-negative bacteria like Proteus spp., while 8-hydroxyquinoline itself showed greater efficacy against the Gram-positive bacterium S. aureus. ajchem-a.com This suggests that the core quinoline structure and its modifications can be tailored to target different types of bacteria.

While specific data on this compound is less abundant, studies on related methoxyquinoline derivatives provide insights. For example, a series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and showed antimicrobial activity against various urinary tract infection-causing pathogens. mdpi.com One derivative, in particular, displayed significant activity against E. coli (Gram-negative) and S. aureus (Gram-positive). mdpi.com Furthermore, thiazole-tethered 7-ethoxyquinoline (B3058866) hybrids have been investigated as potential antimicrobial agents. researchgate.net

The following table summarizes the antibacterial activity of some quinoline derivatives:

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative strains | MIC: 4–16 µg/mL nih.gov |

| 8-hydroxyquinoline derivatives | S. aureus, E. coli, K. pneumoniae | More potent than standard drugs in some cases. nih.gov |

| Silver complex of 8-hydroxyquinoline | Proteus spp. (Gram-negative) | Higher activity than 8-hydroxyquinoline. ajchem-a.com |

| 8-hydroxyquinoline | S. aureus (Gram-positive) | Appreciably high capability to inhibit growth. ajchem-a.com |

| 7-methoxyquinoline-sulfonamide derivative (3l) | E. coli, S. aureus | Inhibition zones of 21 mm and 18 mm, respectively. mdpi.com |

Antifungal Activity and Mechanisms

Quinoline derivatives, particularly those with a hydroxyl group at the 8-position, have been recognized for their antifungal properties. ijpsjournal.com The mechanism of antifungal action can vary depending on the specific substitutions on the quinoline ring. nih.gov

For instance, clioquinol (B1669181), an 8-hydroxyquinoline derivative, has been shown to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. nih.gov In contrast, other 8-hydroxyquinoline derivatives containing a sulfonic acid group appear to act by compromising the functional integrity of the cytoplasmic membrane, leading to cellular leakage. nih.gov This indicates that altering the substitution pattern on the 8-hydroxyquinoline nucleus can lead to different antifungal mechanisms. nih.gov

Studies on umbelliferone-8-hydroxyquinoline analogues have suggested that the position of the hydroxyl group is crucial for antifungal activity, with derivatives having the -OH group at position 8 being more active. mdpi.com

While specific research on the antifungal activity of this compound is limited, related compounds provide valuable insights. For example, some thiazole-quinoline hybrids have shown good antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values as low as 0.95 µg/mL. mdpi.com Additionally, certain pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety have demonstrated activity against Candida albicans isolates. acs.org

The following table highlights the antifungal activity of select quinoline derivatives:

| Compound/Derivative | Fungal Strain(s) | Activity/Mechanism |

| Clioquinol (8-hydroxyquinoline derivative) | Candida albicans | Damages cell wall, inhibits pseudohyphae formation. nih.gov |

| 8-hydroxyquinoline-sulfonic acids | Candida spp., Dermatophytes | Compromises cytoplasmic membrane integrity. nih.gov |

| Thiazole-quinoline hybrids | Candida albicans, Fusarium oxysporum | MIC values ranging from 0.95 to 62.5 µg/mL. mdpi.com |

| 7-methoxyquinoline-sulfonamide derivative (3l) | C. albicans, C. neoformans | Inhibition zones of 18 mm and 10 mm, respectively. mdpi.com |

Antiviral Research

The quinoline scaffold is a significant pharmacophore in the development of antiviral agents. researchgate.netresearchgate.net Research into the antiviral properties of quinoline derivatives has explored their potential against a variety of viruses. rsc.org

Derivatives of 8-hydroxyquinoline (8-HQ) have been a particular focus of antiviral research. nih.gov Studies have investigated their activity against viruses such as the dengue virus. nih.gov For example, certain 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have been synthesized and evaluated for their antiviral potential. nih.gov The antiviral activity of some 8-HQ derivatives has been shown to increase with higher lipophilicity and the presence of electron-withdrawing substituents. nih.gov

While direct research on the antiviral properties of this compound is not extensively documented, studies on related structures provide some indications. For instance, a chitosan (B1678972) Schiff base created with 2-chloro-3-formyl-7-ethoxy quinoline has been developed, although its primary evaluation was for antibacterial activity. researchgate.net

The broader class of quinoline derivatives has been investigated for activity against various viruses. For example, some quinoline-based compounds have been studied as potential inhibitors of HIV-1. rsc.org Additionally, certain quinoline derivatives have been assessed for their activity against the tobacco mosaic virus (TMV), with some showing promising curative effects. rasayanjournal.co.in

The potential for quinoline derivatives in antiviral drug discovery remains an active area of research, with the versatility of the quinoline scaffold offering numerous possibilities for the design of new antiviral compounds. researchgate.netnih.gov

Activity against Specific Viral Strains (e.g., Dengue, HIV)

Anticancer and Antineoplastic Investigations

Quinoline derivatives are a significant class of compounds investigated for their anticancer properties. wikipedia.orgmacsenlab.comuni.lu Metal complexes and specifically modified derivatives of 8-hydroxyquinoline have shown promising results in various anticancer studies. fishersci.caamericanelements.com

A wide range of 8-hydroxyquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against numerous human cancer cell lines. nih.gov For example, a series of novel 8-HQ derivatives containing a 1,2,3-triazole moiety were tested, with a protected sugar derivative (compound 16) proving to be the most active. nih.gov This compound showed high selectivity and potent antiproliferation against ovarian cancer cells (OVCAR-03) with a GI₅₀ value of less than 0.25 μg/mL, which was more active than the reference drug doxorubicin. nih.gov

Another study focused on 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (a derivative of 8-hydroxyquinoline-5-sulfonamide), which demonstrated the highest activity against three cancer cell lines and showed no toxicity in a non-cancer cell line up to an IC₅₀ of 100 µM. researchgate.net Lanthanide complexes with 8-hydroxyquinoline derivatives have also exhibited cytotoxicity against various tumor cell lines, with a samarium complex (complex 1) showing the best antiproliferative activity against NCI-H460 tumor cells. fishersci.ca Furthermore, tris(8-quinolinolato)gallium(III) displayed potent inhibitory effects against A549 human lung adenocarcinoma cells. nih.gov

| In Vitro Cytotoxicity of Quinoline Derivatives | | :--- | :--- | :--- | | Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | | Protected sugar derivative of 8-HQ (Compound 16) | Ovarian (OVCAR-03) | < 0.25 µg/mL | | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Various | Active (Specific IC₅₀ not detailed) | | Samarium-8-HQ derivative complex (Complex 1) | Lung (NCI-H460) | Potent (Specific IC₅₀ not detailed) | | Tris(8-quinolinolato)gallium(III) | Lung Adenocarcinoma (A549) | Potent (10-fold > GaCl₃) | | 8-quinolinyl-β-D-glucopyranoside (+ Cu(II)) | Cervical (HeLa) | 30.98 mM | | 8-quinolinyl-β-D-glucopyranoside (+ Cu(II)) | Colon (HCT 116) | 22.7 mM | | 8-quinolinyl-β-D-glucopyranoside (+ Cu(II)) | Breast (MCF-7) | 4.12 mM |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition. Data sourced from americanelements.comnih.govfishersci.canih.govresearchgate.net.

The anticancer mechanisms of quinoline derivatives often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. fishersci.canih.gov A samarium complex with an 8-hydroxyquinoline-2-aldehyde derivative (complex 1) was found to arrest the cell cycle of NCI-H460 lung cancer cells in the G1 phase. fishersci.ca This cell cycle arrest was accompanied by the induction of mitochondria-mediated apoptosis, characterized by the loss of mitochondrial membrane potential and the activation of caspases-3 and -9. fishersci.ca

Similarly, other 4-phenoxyquinoline derivatives have been shown to induce significant apoptosis in cancer cells like HepG2. nih.gov Studies on emodin, a natural anthraquinone (B42736) with structural similarities to parts of the quinoline system, also show it can induce apoptosis and arrest the cell cycle in the G0/G1 phase in breast cancer cells. wikipedia.org Ethoxyquin (B1671625), an antioxidant quinoline derivative, has also been shown to induce apoptosis in cultured human lymphocytes. wikipedia.org

Derivatives of 8-hydroxyquinoline have been designed and synthesized as potent inhibitors of key enzymes implicated in disease progression, including cancer and neurodegenerative disorders. americanelements.comebi.ac.uk

Matrix Metalloproteinases (MMPs): A series of 8-hydroxyquinoline derivatives were developed as new inhibitors for MMP-2 and MMP-9, enzymes that play crucial roles in cancer cell invasion and metastasis. americanelements.com The most active compounds displayed inhibitory activities (IC₅₀) at the submicromolar level and also possessed potent anti-invasive activity in the A549 lung cancer cell line. americanelements.com Molecular docking analysis confirmed favorable binding of these inhibitors within the active sites of MMP-2 and MMP-9. americanelements.com

Cholinesterases (AChE and BuChE): Several 8-hydroxyquinoline and 8-aminoquinoline (B160924) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. americanelements.comebi.ac.ukmims.com Hybrid compounds combining the structural features of donepezil (B133215) and clioquinol (an 8-HQ derivative) selectively target human BuChE at micromolar concentrations. uni.lu Other novel compounds incorporating coumarin (B35378) and 8-hydroxyquinoline moieties showed potent inhibition of both AChE and BuChE, with IC₅₀ values ranging from 8.80 to 26.50 µM. americanelements.com Similarly, certain 8-aminoquinoline-melatonin hybrids demonstrated significant BuChE inhibitory activity with excellent selectivity over AChE. euacademic.orgmims.com

Induction of Apoptosis and Cell Cycle Modulation

Other Biological Activities

Beyond their antiviral and anticancer properties, derivatives of the 8-hydroxyquinoline scaffold exhibit a broad spectrum of other biological activities. These include:

Antifungal Activity: 8-HQ and its derivatives, such as the 5,7-dichloro and 5,7-dibromo derivatives, are noted for being highly fungitoxic. nih.gov A novel 8-hydroxyquinoline derivative, L14, was reported to have potent, broad-spectrum antifungal activity with lower cytotoxicity than clioquinol. fishersci.nl

Antibacterial Activity: Many 8-HQ derivatives show potent activity against various bacterial strains. americanelements.comnih.gov For instance, 7-Morpholinomethyl-8-hydroxyquinoline is active against Gram-positive bacteria, an effect correlated with its ability to chelate iron. nih.gov

Neuroprotective and Antioxidant Activity: Quinoline derivatives have been explored for neuroprotective applications. wikipedia.orgnih.gov This is often linked to their ability to chelate metal ions, which can reduce metal-driven oxidative stress, and their direct antioxidant activities. uni.lu Certain novel morpholine-bearing quinoline derivatives have shown excellent radical-scavenging capabilities. fishersci.at

Antioxidant Properties

The capacity of a compound to counteract oxidative stress by neutralizing free radicals is a critical area of pharmacological research. While extensive research has been conducted on the antioxidant properties of 8-hydroxyquinoline (8-HQ), studies on its ethoxy derivative, this compound, are less common but have shown promising results.

A derivative, sodium this compound-5-sulfonate, is recognized for its ability to function as an antioxidant. ontosight.ai Antioxidants play a vital role in protecting cells from damage caused by free radicals, making this property valuable for potential therapeutic applications. ontosight.aisolubilityofthings.com The antioxidant activity of quinoline derivatives is often attributed to their chemical structure, which can stabilize and delocalize electrons, thereby neutralizing reactive oxygen species.

In studies of related compounds, the antioxidant mechanism of ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), a compound with a similar ethoxy group, has been investigated. researchgate.net The high antioxidative activity of ethoxyquin is linked to its rapid reaction with alkylperoxyl radicals. researchgate.net Furthermore, research on 8-hydroxyquinoline derivatives has shown that their antioxidant effects are not only dependent on the formation of coordination complexes with metal ions but also on the scavenging activities of the 8-hydroxyl group. nih.gov The introduction of an ethoxy group at the 8-position, as in this compound, may influence these antioxidant capabilities. For instance, the formation of poly(oxyethylene)s with 5-nitro-8-quinolinolate end-groups has been confirmed by the similarity in absorption spectra with the model compound 5-nitro-8-ethoxyquinoline, suggesting the involvement of the this compound structure in such chemical interactions. researchgate.net

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative | Observed Antioxidant Property | Reference |

|---|---|---|

| Sodium this compound-5-sulfonate | Acts as an antioxidant. | ontosight.aisolubilityofthings.com |

| 5-Nitro-8-ethoxyquinoline | Used as a model compound in the formation of poly(oxyethylene)s with 5-nitro-8-quinolinolate end-groups. | researchgate.net |

| Ethoxyquin | High antioxidative activity; reacts rapidly with alkylperoxyl radicals. | researchgate.net |

| 8-Hydroxyquinoline | Potent antioxidant; effects depend on both metal chelation and scavenging activities of the 8-hydroxyl group. | nih.gov |

| 2-Vinyl-8-hydroxyquinoline derivatives | Introduction of electron-donating groups at the 2nd position decreased antioxidant activities. | nih.gov |

Neuroprotective Potential and Metal Chelation in Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often associated with metal ion dyshomeostasis and oxidative stress. capes.gov.brresearchgate.netnih.gov The ability of compounds to chelate metal ions is a key therapeutic strategy. The 8-hydroxyquinoline (8-HQ) scaffold is a well-known metal chelator, and its derivatives have been extensively studied for their neuroprotective effects. capes.gov.brresearchgate.netnih.govnih.govcespu.pt

8-HQ derivatives can readily cross the cell membrane and exert their effects through metal chelation. researchgate.net For instance, 8-HQ can form complexes with divalent metal ions, potentially restoring metal balance in diseases caused by metal dysregulation. researchgate.net A significant body of research has focused on 8-hydroxyquinoline and its derivatives as iron chelators for neuroprotection. nih.gov Some 8-HQ derivatives have shown the ability to protect neuronal cells against cytotoxicity induced by iron (III) and other chemical aggressors. cespu.pt Specifically, in Alzheimer's disease research, novel 8-hydroxyquinoline derivatives have been designed to target β-amyloid aggregation, metal chelation, and oxidative stress. nih.gov

While the neuroprotective and metal-chelating properties of the 8-hydroxyquinoline family are well-documented, specific research on this compound in this context is limited. The substitution of the hydroxyl group with an ethoxy group would likely alter the metal-chelating ability of the molecule, a property that is central to the neuroprotective mechanism of many 8-HQ derivatives. Theoretical studies on this compound have been conducted to understand its thermal decomposition, but its interaction with metal ions in a biological context remains an area for further investigation. researchgate.net

Some quinoline derivatives, such as 8-fluoro-4-(2-(4-methylphenyl)ethoxy)quinoline, have been investigated for their potential neuroprotective activities, indicating that the broader class of substituted quinolines holds promise in this therapeutic area. ontosight.ai However, direct evidence linking this compound to neuroprotection via metal chelation is not yet established in the scientific literature.

Table 2: Neuroprotective Research on Quinoline Scaffolds

| Compound/Scaffold | Area of Neuroprotective Research | Key Findings/Properties | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) Derivatives | Neurodegenerative Diseases (general) | Powerful metal chelating and antioxidant properties. | cespu.pt |

| 8-Hydroxyquinoline (8-HQ) | Metal Chelation | Known iron-chelator for neuroprotection. | nih.gov |

| 8-Hydroxyquinoline (8-HQ) Derivatives | Alzheimer's Disease | Target β-amyloid aggregation, metal chelation, and oxidative stress. | nih.gov |

| 8-Fluoro-4-(2-(4-methylphenyl)ethoxy)quinoline | Neuroprotective Activities | Potential applications in medicinal chemistry for neuroprotection. | ontosight.ai |

Anti-inflammatory Applications

Inflammation is a key pathological feature in a wide range of diseases. Quinoline derivatives have been explored for their potential anti-inflammatory properties. solubilityofthings.commdpi.comchemicalpapers.commdpi.comtubitak.gov.trffhdj.comscielo.brpublichealthtoxicology.comresearchgate.net

Research has indicated that sodium this compound-5-sulfonate, a derivative of this compound, is associated with anti-inflammatory effects. solubilityofthings.com The broader class of quinoline compounds is known for diverse biological activities, including anti-inflammatory action. solubilityofthings.com For example, 2-Chloro-6-ethoxyquinoline-3-carbaldehyde has been noted for its potential anti-inflammatory and antioxidant effects.

The anti-inflammatory mechanisms of quinoline derivatives can be varied. Some may act by inhibiting key inflammatory pathways. For instance, studies on other heterocyclic compounds have shown inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov While specific in-vivo studies on the anti-inflammatory effects of this compound are not extensively documented, the recognized activity of its sulfonated derivative suggests a potential for the parent compound that warrants further investigation.

Table 3: Anti-inflammatory Potential of Quinoline Derivatives

| Compound/Derivative | Mentioned Anti-inflammatory Potential | Reference |

|---|---|---|

| Sodium this compound-5-sulfonate | Associated with anti-inflammatory effects. | solubilityofthings.com |

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Noted for potential anti-inflammatory effects. | |

| Quinoline Derivatives (general) | Known for diverse biological activities including anti-inflammatory properties. | solubilityofthings.com |

Antidiabetic and Hypocholesterolaemia Activity

Metabolic disorders such as diabetes and hypercholesterolemia are major global health concerns. Some research has pointed towards the potential of quinoline derivatives in managing these conditions.

The parent compound, 8-hydroxyquinoline (8HQ), and its derivatives have been reported to possess antidiabetic activities. capes.gov.brnih.govchemicalbook.comchemicalbook.in However, there is a lack of specific research data on the direct antidiabetic or hypoglycemic effects of this compound. A thesis from Lincoln University has mentioned the potential for improved blood glucose control and lowering blood cholesterol levels in the context of ethoxyquinoline metabolites, but this is a different compound.

Regarding hypocholesterolemia, or the lowering of cholesterol levels, there is currently no direct scientific evidence to support the activity of this compound. While various natural and synthetic compounds are known to lower cholesterol, including plant sterols and certain dietary supplements, the role of this compound in this area has not been established. webmd.comnih.govoraclehealthcare.com.aumedicalnewstoday.com

The exploration of this compound derivatives for antidiabetic and hypocholesterolemia applications remains a potential area for future research, building upon the initial findings for the broader 8-hydroxyquinoline family.

Analytical Methodologies for 8 Ethoxyquinoline and Its Derivatives

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of 8-ethoxyquinoline and its derivatives due to its high resolution and sensitivity. researchgate.nettorontech.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile technique widely employed for determining the purity of substances and quantifying their amounts in various samples, including pharmaceuticals, foods, and environmental matrices. torontech.comms-editions.cl The method involves injecting a sample into a column containing a stationary phase, through which a liquid mobile phase is pumped under high pressure. torontech.com The components of the sample are separated based on their differential interactions with the stationary and mobile phases. torontech.com

For the analysis of ethoxyquin (B1671625), HPLC methods often utilize reversed-phase columns. For instance, a ring-trial validated method by the Association of Official Analytical Chemists (AOAC 996.13) is used for determining ethoxyquin in feeds. europa.eu This method involves extraction with acetonitrile (B52724) followed by analysis on an isocratic RP-HPLC system. europa.eu Another approach for analyzing ethoxyquin in premixtures uses a single-laboratory validated reversed-phase HPLC method with UV or Diode-Array Detection (DAD). europa.eu The process includes extraction with methanol (B129727) and ascorbic acid, followed by injection into a gradient reversed-phase HPLC system. europa.eu

The purity of reference materials can be determined using a multi-method approach that includes HPLC for related substances. nih.gov For more direct purity assays, semi-preparative HPLC can be used to create ultra-purified standards, which are then used as calibrants. nih.gov

The following table summarizes HPLC methods for the quantification of ethoxyquin in different matrices:

| Matrix | Method | Key Parameters |

|---|---|---|

| Feeds | AOAC 996.13 (Ring-trial validated) | Extraction with acetonitrile, isocratic RP-HPLC system, Fluorescence Detection (FD) at 360 nm excitation and 432 nm emission. europa.eu |

| Premixtures | Single-laboratory validated | Extraction with methanol and ascorbic acid, gradient RP-HPLC system, UV or Diode-Array Detection (DAD). europa.eu |

Mixed-Mode Columns for Enhanced Retention

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. lcms.cz This approach offers unique selectivity and is particularly useful for separating complex mixtures containing compounds with varying properties. lcms.czchromatographytoday.com By adjusting mobile phase parameters like pH, ionic strength, and organic solvent content, the retention of analytes can be finely tuned. lcms.czthermofisher.com

For basic compounds like quinolines, mixed-mode columns with cation-exchange functionalities can provide significantly better retention compared to standard C18 columns. sielc.com For example, 8-hydroxyquinoline (B1678124) can be analyzed on a Primesep 100 mixed-mode column, which has cation-exchange groups that interact with the basic quinoline (B57606) molecule, leading to enhanced retention. sielc.com Similarly, Atlantis PREMIER BEH C18 AX columns, which have a mixed-mode reversed-phase/anion-exchange stationary phase, can provide sharper peaks for basic analytes. lcms.cz The positive surface charge of the stationary phase below a certain pH can decrease the retention of cations, leading to faster elution and improved peak shape. lcms.cz

The key advantages of mixed-mode columns include:

The ability to retain both polar and nonpolar analytes in a single run. thermofisher.com

Adjustable selectivity by modifying mobile phase conditions. lcms.czchromforum.org

Elimination of the need for ion-pairing reagents, making them more compatible with mass spectrometry. chromatographytoday.comthermofisher.com

UV Detection and LC-MS Applications

UV-Vis detectors are commonly used in HPLC and measure the absorbance of light by the sample components at specific wavelengths. measurlabs.comlcms.cz For 8-hydroxyquinoline sulfate (B86663), a reversed-phase HPLC method with UV detection at 240 nm has been developed. nih.gov In the analysis of ethoxyquin, UV or Diode-Array Detectors (DAD) are employed, allowing for the monitoring of absorbance over a range of wavelengths. europa.eumeasurlabs.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. lcms.cz This technique is particularly valuable for identifying unknown compounds and for quantifying analytes at very low concentrations. lcms.czenghusen.dk For LC-MS applications involving basic compounds like 8-hydroxyquinoline, the mobile phase composition is critical. sielc.com For instance, on a Primesep 200 mixed-mode column, phosphoric acid in the mobile phase can be substituted with ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer. sielc.com LC-MS/MS (tandem mass spectrometry) further enhances specificity and is used for the determination of ethoxyquin and its oxidation products. researchgate.net The use of stable isotope-labeled internal standards in LC-MS/MS, a technique known as isotope dilution, significantly improves the reliability of quantification. enghusen.dk

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique based on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelength.

Photometric Determination of 8-Hydroxyquinoline and its Derivatives

Spectrophotometric methods offer a simple and rapid means for determining 8-hydroxyquinoline and its derivatives. ajol.info These methods often rely on the formation of colored complexes or dyes that can be measured using a spectrophotometer. nih.govrsc.org

One method involves the reaction of 8-hydroxyquinoline and its halogenated derivatives with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent, which produces a red antipyrine (B355649) dye with an absorption maximum at 500 nm. nih.gov Another approach uses 2,6-dichloroquinone chlorimide (B1606774) as a chromogenic reagent, which forms a blue-colored product with 8-hydroxyquinoline (peaking at 595 nm) and a green-blue color with its halogenated derivatives (peaking around 650 nm). rsc.org A similar reagent, N,2,6-trichloro-p-benzoquinoneimine, also forms a blue indophenol (B113434) derivative with 8-hydroxyquinoline. nih.gov

The formation of metal chelates is another basis for spectrophotometric determination. For example, 8-hydroxyquinoline and its halogenated derivatives form highly absorbing chelates with zirconyl chloride in a methanolic medium, with absorption maxima ranging from 364 nm to 389 nm. ekb.eg Similarly, iron (III) can be determined by its reaction with 8-hydroxyquinoline in a chloroform (B151607) solution to form a metal-oxine complex with maximum absorption at 359 nm. ajol.info A derivative of 8-hydroxyquinoline, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, is used as a reagent for the determination of zinc(II), forming a complex that is stable for over 24 hours at pH 9.2. scielo.br

Derivative UV-spectrophotometry can also be employed to enhance the analysis of halogenated 8-hydroxyquinoline derivatives by measuring the zero-order, first-order, or fourth-order derivative of the UV spectra of their palladium (II) complexes. researchgate.net

The following table provides an overview of spectrophotometric methods for 8-hydroxyquinoline and its derivatives:

| Reagent | Analyte(s) | Wavelength (λmax) |

|---|---|---|

| 4-Aminoantipyrine | 8-Hydroxyquinoline and iodinated derivatives | 500 nm nih.gov |

| 2,6-Dichloroquinone chlorimide | 8-Hydroxyquinoline | 595 nm rsc.org |

| 2,6-Dichloroquinone chlorimide | Halogenated derivatives of 8-hydroxyquinoline | ~650 nm rsc.org |

| Zirconyl chloride | 8-Hydroxyquinoline | 364 nm ekb.eg |

| Zirconyl chloride | Halogenated derivatives of 8-hydroxyquinoline | 367-389 nm ekb.eg |

| 8-Hydroxyquinoline | Iron (III) | 359 nm ajol.info |

| 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Zinc (II) | Not specified scielo.br |

Electrochemical Methods for Detection and Characterization

Electrochemical methods are a class of analytical techniques that use the measurement of electrical quantities such as potential, current, or charge to determine the concentration of an analyte in a solution. nih.gov These methods are known for their high sensitivity, rapid response, and affordability. nih.govmdpi.com

Common electrochemical techniques include voltammetry, amperometry, and potentiometry. nih.gov In voltammetry, the current is measured as the applied potential is varied. mdpi.com Techniques like cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are frequently used for their fast response and ability to elucidate reaction mechanisms. mdpi.comzensorrd.com DPV and SWV are particularly sensitive, with detection limits often reaching the 10⁻⁸ M range or lower. mdpi.com